molecular formula C22H26N4OS B3201228 3-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1019102-88-5

3-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)propanamide

Cat. No.: B3201228
CAS No.: 1019102-88-5
M. Wt: 394.5 g/mol
InChI Key: KECPRRULPVOAQP-UHFFFAOYSA-N
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Description

3-Cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)propanamide is a structurally complex small molecule featuring a pyrazole-thiazole hybrid core. The pyrazole ring is substituted at the 1-position with a 4-(p-tolyl)thiazol-2-yl group and at the 3-position with a methyl group. The propanamide side chain, terminated by a cyclopentyl moiety, is linked to the pyrazole via the 5-position. The p-tolyl (para-methylphenyl) substituent on the thiazole may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-cyclopentyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-15-7-10-18(11-8-15)19-14-28-22(23-19)26-20(13-16(2)25-26)24-21(27)12-9-17-5-3-4-6-17/h7-8,10-11,13-14,17H,3-6,9,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECPRRULPVOAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)propanamide is a novel compound with potential therapeutic applications. Its unique structure, featuring a cyclopentyl group and a thiazole-pyrazole moiety, suggests significant biological activity. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H26N4OS
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 1019102-88-5

The compound's structure can be analyzed through molecular modeling to understand its steric interactions and binding capabilities with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole and pyrazole rings, followed by amide bond formation. Detailed synthetic routes are essential for producing high yields of the target compound.

Research indicates that compounds similar to this compound may exert their biological effects through interactions with specific proteins or enzymes. The presence of heterocycles in its structure suggests potential binding affinities to targets involved in various diseases, particularly in cancer therapy.

Potential Mechanisms:

  • Tubulin Inhibition : Compounds with thiazole and pyrazole moieties have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
  • Enzyme Inhibition : Similar structures have demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO), which is crucial in neurodegenerative diseases .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of compounds related to thiazole and pyrazole derivatives. For instance, compounds with similar structural features have shown moderate to high antiproliferative activity against various cancer cell lines, with IC50 values often in the micromolar range .

CompoundCell LineIC50 (μM)
Compound ASGC-79010.36 - 0.86
Compound BProstate Cancer0.7 - 1.0
Compound CMelanoma1.8 - 2.6

Mechanistic Insights

In vitro studies have demonstrated that these compounds can induce cell cycle arrest at the G2/M phase, a critical checkpoint for cell division . Molecular docking studies further suggest that these compounds can bind effectively to the colchicine site on tubulin, inhibiting its polymerization .

Therapeutic Applications

The potential applications of this compound include:

  • Cancer Treatment : Due to its antiproliferative properties, it could be developed as an anticancer agent.
  • Neurological Disorders : Its ability to inhibit MAO suggests possible applications in treating depression and other neurodegenerative conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)propanamide typically involves multi-step reactions, including:

  • Formation of the thiazole ring.
  • Synthesis of the pyrazole moiety.
  • Coupling reactions to form the final amide structure.

Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Enzyme Inhibition : Studies have shown that derivatives of thiazole-pyrazole compounds can inhibit monoamine oxidase (MAO) isoforms, which are involved in neurotransmitter metabolism. This inhibition is relevant for treating depression and other mood disorders .
  • Anticancer Properties : The unique structural features may allow for interactions with specific protein targets involved in cancer pathways, suggesting potential anticancer applications.

Quantitative Structure–Activity Relationship (QSAR)

QSAR studies are instrumental in predicting the biological activity of compounds based on their chemical structure. For this compound, QSAR models can help identify key structural features that contribute to its activity against various biological targets.

Case Studies

Several studies have explored the therapeutic potentials of similar compounds:

  • MAO Inhibition : A study on related thiazole derivatives demonstrated significant inhibitory activity against MAO-A and MAO-B isoforms. Compounds showed IC50 values comparable to standard drugs, indicating potential as antidepressants .
  • Anticancer Activity : Research involving thiazole-pyrazole derivatives has highlighted their ability to induce apoptosis in cancer cell lines through targeted inhibition of specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Thiazole Hybrids

  • Compound 5 (): Features a 3,4-dichlorophenyl group on the pyrazole and a methylthioethyl substituent. It exhibits a melting point of 126–127°C and a yield of 60%. The electron-withdrawing chlorine atoms likely reduce solubility compared to the target compound’s p-tolyl group .
  • Compound 25 (): Contains a benzyl-phenylamine-thiazole core with a p-tolyl group.

Propanamide Derivatives

  • 3-Cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide (): A simplified analogue lacking the pyrazole and p-tolyl groups. Its shorter structure likely results in lower molecular weight (MW = 281.4 g/mol) and higher solubility compared to the target compound (estimated MW > 400 g/mol) .

Pyrazole-Carboxamide Analogues

  • Compound 3k (): A pyrazole-carboxamide with chloro and cyano substituents. Its melting point (133–135°C) is comparable to analogues in , suggesting similar crystallinity despite differing substituents .

Physicochemical Properties

Property Target Compound* Compound 5 Compound 3k 3-Cyclopentyl-N-(5-methyl-thiazol)propanamide
Melting Point (°C) Not reported 126–127 133–135 Not available
Yield (%) Not reported 60 63 Not available
Key Substituents p-Tolyl, cyclopentyl 3,4-Dichlorophenyl Chloro, cyano 5-Methylthiazole
Likely LogP High (cyclopentyl) Moderate (Cl groups) Moderate (Cl, CN) Moderate (methylthiazole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)propanamide

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